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Oss, The Netherlands - Developed by Organon, the aminosteroid Org20599 emerged from

research into neuroactive steroids as a potential intravenous anesthetic agent. Although it

never reached commercialization, its unique pharmacological profile as a potent and water-

soluble modulator of GABA-A receptors has secured its place as a valuable tool in

neuroscience research. This technical guide provides an in-depth exploration of the discovery,

synthesis, mechanism of action, and preclinical evaluation of Org20599, tailored for

researchers, scientists, and drug development professionals.

Discovery and Synthesis
Org20599, chemically known as (2β,3α,5α)-21-chloro-3-hydroxy-2-(4-morpholinyl)pregnan-20-

one, was part of a series of aminosteroids synthesized by Organon in the pursuit of novel

anesthetic agents with improved properties over existing neuroactive steroids. The key

innovation of this series was the introduction of a morpholinyl group at the 2β position of the

steroid nucleus, which conferred water solubility, a desirable characteristic for an intravenous

drug.

While the specific, detailed synthesis of Org20599 is not readily available in the public domain,

the general synthetic strategy for this class of 2β-morpholinyl steroids has been described. The

synthesis involves the introduction of the morpholinyl substituent onto the steroid backbone, a

critical step that imparts the desired aqueous solubility. Further modifications, such as the

chlorination at the C-21 position, were explored to optimize anesthetic potency and duration of

action.
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Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action of Org20599 is its potent modulation of the γ-aminobutyric

acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central

nervous system. Like other neuroactive steroids, Org20599 acts as a positive allosteric

modulator of the GABA-A receptor. This means it binds to a site on the receptor distinct from

the GABA binding site and enhances the effect of GABA, leading to an increased influx of

chloride ions and hyperpolarization of the neuron, thus producing a sedative and anesthetic

effect.

At higher concentrations, Org20599 also exhibits activity as a direct agonist of the GABA-A

receptor, meaning it can directly open the chloride channel in the absence of GABA.

Interestingly, subsequent research revealed that Org20599 also interacts with the glycine

receptor, another important inhibitory ion channel in the central nervous system, particularly in

the brainstem and spinal cord. It acts as a positive allosteric modulator of the glycine receptor,

albeit with lower potency compared to its effects on the GABA-A receptor.

Below is a diagram illustrating the signaling pathway of Org20599 at the GABA-A receptor.
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Org20599 enhances GABA-A receptor-mediated inhibition.

Quantitative Pharmacological Data
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Several key studies have quantified the potency and efficacy of Org20599 at its target

receptors. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of Org20599 at GABA-A and Glycine Receptors

Receptor Assay Parameter Value (µM) Reference

GABA-A

Electrophysiolog

y (Xenopus

oocytes)

EC₅₀

(Potentiation)
1.1 Weir et al., 2004

Glycine

Electrophysiolog

y (Xenopus

oocytes)

EC₅₀

(Potentiation)
22.9 Weir et al., 2004

Table 2: In Vivo Anesthetic Potency of Org20599 in Mice

Compound
Anesthetic Potency (ED₅₀,
mg/kg)

Reference

Org20599 Comparable to alphaxalone Hill-Venning et al., 1996

Alphaxalone - Hill-Venning et al., 1996

Propofol Less potent than Org20599 Hill-Venning et al., 1996

Thiopentone Less potent than Org20599 Hill-Venning et al., 1996

Key Experimental Protocols
The following sections provide a high-level overview of the methodologies used in the seminal

studies of Org20599. For complete details, readers are directed to the original publications.

In Vitro Electrophysiology (Weir et al., 2004)
Objective: To characterize the modulatory effects of Org20599 on recombinant human

GABA-A (α1β2γ2L) and glycine (α1) receptors.

Methodology:
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Receptor Expression: cRNAs for the receptor subunits were injected into Xenopus laevis

oocytes.

Two-Electrode Voltage Clamp: Oocytes were voltage-clamped at -60 mV.

Drug Application: GABA or glycine was applied to elicit a control current. Org20599 was

then co-applied with the agonist to determine its modulatory effect.

Data Analysis: Concentration-response curves were generated to calculate EC₅₀ values

for the potentiation by Org20599.

The experimental workflow for the in vitro electrophysiology is depicted below.
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Workflow for in vitro electrophysiological analysis.
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In Vivo Anesthetic Activity (Hill-Venning et al., 1996)
Objective: To determine the anesthetic profile of intravenously administered Org20599 in

mice.

Methodology:

Animal Model: Male mice were used.

Drug Administration: Org20599 and reference anesthetics were administered

intravenously via the tail vein.

Assessment of Anesthesia: The primary endpoint was the loss of the righting reflex. The

duration of anesthesia was also recorded.

Data Analysis: The dose required to induce anesthesia in 50% of the animals (ED₅₀) was

calculated.

In Vivo Pharmacokinetics and Pharmacodynamics
(Visser et al., 2002)

Objective: To correlate the plasma concentrations of Org20599 with its effects on the

electroencephalogram (EEG) in rats.

Methodology:

Animal Model: Male Wistar rats were instrumented for EEG recording and blood sampling.

Drug Administration: Org20599 was administered as an intravenous infusion.

Data Collection: Serial blood samples were collected to determine plasma drug

concentrations. Continuous EEG recordings were made to measure the drug's effect on

brain activity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between plasma

concentration and the EEG effect was analyzed using mathematical models.
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Clinical Development and Conclusion
Despite its promising preclinical profile, including potent anesthetic activity and favorable water

solubility, Org20599 was never marketed as a clinical anesthetic. The reasons for the

discontinuation of its development are not publicly documented, but it is not uncommon for

drug candidates to fail during later stages of preclinical or early clinical development due to

unforeseen safety, tolerability, or pharmacokinetic issues in humans.

Nevertheless, Org20599 remains an important research tool for studying the pharmacology of

GABA-A and glycine receptors. Its distinct chemical structure and pharmacological properties

continue to provide valuable insights into the mechanisms of anesthesia and the modulation of

inhibitory neurotransmission. The history of Org20599 underscores the complex and often

challenging path of drug discovery and development.

To cite this document: BenchChem. [The Aminosteroid Org20599: A Technical Overview of
its Discovery and Preclinical History]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677468#discovery-and-history-of-the-aminosteroid-
org20599]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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